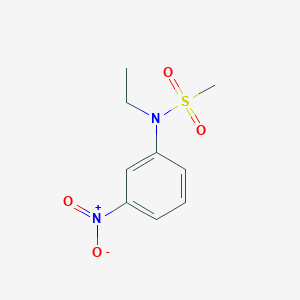

N-ethyl-N-(3-nitrophenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

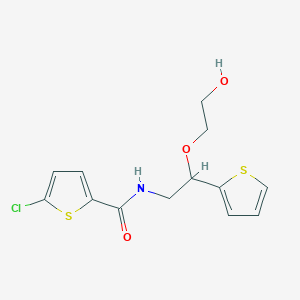

“N-ethyl-N-(3-nitrophenyl)methanesulfonamide” is a chemical compound with the molecular formula C9H12N2O4S . It has a molecular weight of 244.27 .

Molecular Structure Analysis

The InChI code for “N-ethyl-N-(3-nitrophenyl)methanesulfonamide” is1S/C9H12N2O4S/c1-3-10(16(2,14)15)8-5-4-6-9(7-8)11(12)13/h4-7H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

“N-ethyl-N-(3-nitrophenyl)methanesulfonamide” is a compound with a molecular weight of 244.27 .Applications De Recherche Scientifique

- Sumatriptan : N-ethyl-N-(3-nitrophenyl)methanesulfonamide is a key intermediate in the synthesis of sumatriptan , a widely used medication for treating migraines. Sumatriptan acts as a selective serotonin receptor agonist, constricting blood vessels in the brain and relieving migraine symptoms .

- E-4031 : Researchers use E-4031, a derivative of N-ethyl-N-(3-nitrophenyl)methanesulfonamide, to study ion channels. E-4031 specifically blocks the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells, making it valuable for investigating arrhythmias and drug-induced QT prolongation .

- Dofetilide : Derived from N-ethyl-N-(3-nitrophenyl)methanesulfonamide, dofetilide is an antiarrhythmic drug used to treat atrial fibrillation and atrial flutter. It selectively inhibits the rapid component of the delayed rectifier potassium current (IKr), helping to stabilize heart rhythm .

- Nitration and Bromination : Researchers have explored the nitrosation, nitration, and bromination of methanesulfonamides derived from dimethylanilines. These reactions provide insights into regioselectivity and product orientation, which are crucial in organic synthesis .

- Chemical Suppliers : N-ethyl-N-(3-nitrophenyl)methanesulfonamide is available from chemical suppliers for custom synthesis and as an impurity standard. Researchers can use it to validate analytical methods and ensure product quality .

- Photoswitchable Analogues : Researchers have explored photoswitchable derivatives of N-ethyl-N-(3-nitrophenyl)methanesulfonamide. These compounds can be activated or deactivated using light, allowing precise control over biological processes .

Medicinal Chemistry and Drug Development

Ion Channel Research

Pharmacology and Toxicology

Organic Synthesis and Chemical Reactions

Custom Synthesis and Impurity Standards

Photopharmacology and Light-Responsive Compounds

Orientations Futures

Propriétés

IUPAC Name |

N-ethyl-N-(3-nitrophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-3-10(16(2,14)15)8-5-4-6-9(7-8)11(12)13/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMINZYZEIGHLAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N-(3-nitrophenyl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate](/img/structure/B2743297.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2743313.png)